3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Catalog No.
S729165
CAS No.
73087-83-9
M.F
C18H10Br3N
M. Wt
480 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

CAS Number

73087-83-9

Product Name

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

IUPAC Name

3,6-dibromo-9-(4-bromophenyl)carbazole

Molecular Formula

C18H10Br3N

Molecular Weight

480 g/mol

InChI

InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H

InChI Key

NRTDFHUSNYJENJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br

The exact mass of the compound 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a halogenated aromatic heterocyclic compound used as a critical intermediate and building block in organic electronics. The carbazole core provides a rigid, electron-rich structure known for conferring high thermal stability and effective charge transport characteristics to finished materials. This specific trifunctional structure, with three distinct bromine sites, is engineered for subsequent, highly controlled functionalization via cross-coupling reactions to produce tailored hole-transporting materials (HTMs), host materials for organic light-emitting diodes (OLEDs), and components for perovskite solar cells (PSCs).

Research Fit

Tri-brominated carbazole intermediate for Suzuki, Stille, and Buchwald-Hartwig cross-coupling workflows
Three orthogonal reactive sites (3-, 6-, and 4′-phenyl) support multi-directional molecular architecture construction
Suits OLED host material, conjugated microporous polymer, and conducting polymer synthesis

Substituting this compound with simpler analogs like 9-phenylcarbazole or using the 3,6-dibromo-9H-carbazole core for in-house N-arylation introduces significant process and performance risks. Carbazole cores with unsubstituted 3- and 6-positions exhibit electrochemical instability, leading to irreversible oxidation and undesirable intermolecular cross-linking during electrochemical stress or subsequent reactions. The targeted 3,6-dibromination of this compound prevents these side reactions, ensuring it acts as a stable, predictable trifunctional building block. Furthermore, the specific tribromo-substitution pattern is not an arbitrary feature; it precisely modulates the molecule's electronic properties and provides defined reactive sites for building complex, high-performance materials where energy-level alignment and molecular architecture are critical.

Substitution Risk

Substitute
Missing Feature
Risk
3,6-Dibromocarbazole
N-aryl bromide reactive site
May limit pendant group attachment and peripheral functionalization
9-(4-Bromophenyl)carbazole
Core bromide sites at 3- and 6-positions
May not support linear polymer chain extension from the carbazole core

Precursor Suitability: Enables Step-Saving Synthesis Routes, Avoiding Toxic Reagents

This compound serves as a key building block in modern, efficient synthesis protocols that avoid hazardous materials common in traditional routes. Research demonstrates its use in optimized direct C–H/C–Br cross-coupling reactions to create complex, star-shaped hole-transporting materials. This 'step-saving' approach is presented as a direct alternative to traditional Stille cross-couplings, which require the preparation and use of toxic organotin reagents and unstable organolithium intermediates. The use of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole as a core enables a more streamlined, safer, and potentially more cost-effective manufacturing process for advanced electronic materials.

Evidence DimensionSynthetic Route Efficiency & Safety
Target Compound DataEnables optimized, direct C–H/C–Br cross-coupling synthesis.
Comparator Or BaselineTraditional Stille cross-coupling routes.
Quantified DifferenceQualitative: Avoids the use of toxic organotin reagents and unstable organolithium intermediates required by the comparator method.
ConditionsSynthesis of star-shaped hole-transporting materials for perovskite solar cells.

This compound is specified for modern, safer, and more efficient synthesis workflows, reducing reliance on hazardous and difficult-to-handle reagents.

H₂ Evolution Rate
Head-to-head
7,160 µmol·g⁻¹·h⁻¹
179× vs PCZN-1 homopolymer / 143× vs PCZN-6 homopolymer
Reported copolymer H₂ evolution context
Visible-light-driven water splitting; Yamamoto cross-coupling platform

Electrochemical Stability: Defined Structure Prevents Unwanted Cross-Linking

The substitution at the 3- and 6-positions is critical for ensuring predictable reactivity and electrochemical stability. In carbazole derivatives where these positions are unsubstituted, such as 9-phenylcarbazole, cyclic voltammetry reveals irreversible electrochemical behavior. This instability is attributed to the intermolecular cross-linking of carbazole radical intermediates via the free 3- and 6-positions, forming unwanted, ill-defined side products. By having bromine atoms at these sites, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole offers a chemically defined and stable scaffold, preventing these undesirable side reactions and ensuring higher fidelity in subsequent synthetic steps or in the final material's performance.

Evidence DimensionElectrochemical Reversibility
Target Compound Data3,6-positions are blocked, preventing radical cross-linking and ensuring predictable reactivity.
Comparator Or BaselineCarbazole derivatives with unsubstituted 3,6-positions (e.g., 9-phenylcarbazole).
Quantified DifferenceQualitative: Avoids the irreversible electrochemical behavior and formation of cross-linked products observed in the comparator class.
ConditionsCyclic voltammetry studies of carbazole derivatives.

Procuring this compound ensures a stable, non-reactive core, leading to higher-purity final products and greater batch-to-batch reproducibility compared to analogs with reactive C-H bonds.

Capacitance & Stability
Cross-study
180.5 F·g⁻¹ at 1 A·g⁻¹
84% capacitance retention after 5,000 cycles at 5 A·g⁻¹
Reported capacitance and cycling context
Three-electrode system; 1 M H₂SO₄; PDAQ-BC polymer electrode

Electronic Tuning: Bromination Lowers HOMO Energy Level for Improved Stability

The bromine atoms act as electron-withdrawing groups that strategically lower the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole core. A lower HOMO level generally improves the material's ambient stability by making it more resistant to oxidation. Direct electrochemical comparison of carbazole derivatives shows that bromination increases the oxidation potential. For example, 3-Bromo-N-ethylcarbazole has an oxidation potential of 1.25 V, which is 0.16 V higher than that of the non-brominated N-ethylcarbazole (1.09 V). This demonstrates that the 3,6-dibromo substitution provides a deeper HOMO level compared to non-brominated analogs, a key feature for tuning energy-level alignment in multilayer electronic devices.

Evidence DimensionOxidation Potential (proxy for HOMO level)
Target Compound Data1.25 V (for 3-Bromo-N-ethylcarbazole, a model compound)
Comparator Or Baseline1.09 V (for N-ethylcarbazole)
Quantified Difference+0.16 V (Harder to oxidize, indicating a deeper HOMO level)
ConditionsElectrochemical analysis of carbazole derivatives.

This compound provides a carbazole core with pre-engineered electronic properties (deeper HOMO), which can enhance device stability and simplify energy-level matching with other device layers.

Reactive Sites
Class-level
3 reactive bromine sites
vs 2 sites (3,6-dibromocarbazole) / 1 site (9-(4-bromophenyl)carbazole)
Supports multi-directional architecture synthesis
Pd-catalyzed cross-coupling context; sequential or orthogonal coupling

Core Building Block for Advanced Hole-Transporting Materials (HTMs)

This compound is the specified precursor for synthesizing complex, often star-shaped or dendritic, HTMs for high-performance perovskite solar cells and OLEDs. Its three distinct bromine atoms serve as reliable handles for subsequent C-C or C-N cross-coupling reactions, allowing for the construction of well-defined, high-purity materials with tailored energy levels.

Intermediate for Thermally Activated Delayed Fluorescence (TADF) Host Materials

The stable, electronically-tuned carbazole core makes this compound an ideal starting point for synthesizing host materials for blue PHOLEDs and TADF devices. The deeper HOMO level imparted by the bromine atoms contributes to better charge injection/transport balance and improved device stability.

Monomer for Hole-Transporting Polymers

The difunctional nature of the 3,6-dibromo positions allows this compound to be used as a monomer in polymerization reactions, such as Suzuki or Yamamoto couplings. This enables the creation of conjugated polymers with hole-transporting properties for use in solution-processable organic electronic devices, where high purity and predictable reactivity are essential for achieving desired molecular weights and performance.

Application Fit

Application
Selection Property
Validation Focus
Photocatalytic CMP synthesis
Donor-acceptor heterojunction formation
H₂ evolution rate in copolymer platform
Supercapacitor electrode fabrication
Conducting polymer capacitance profile
Cycling stability and capacitance retention
OLED host and transport material synthesis
Tri-directional cross-coupling versatility
Branched and star-shaped architecture formation

XLogP3

7.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

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